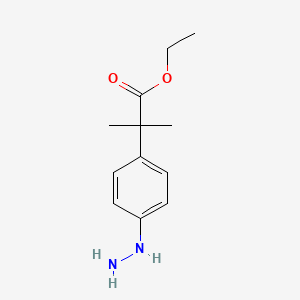

Ethyl4-hydrazinyl-alpha,alpha-dimethylbezneacetate

Cat. No. B8677059

M. Wt: 222.28 g/mol

InChI Key: YZHOQTLDPBAQPZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06004984

Procedure details

A solution of 3.725 g (18 mmol) of ethyl 2-(4-aminophenyl)-2-methylpropionate in 18 mL of concentrated hydrochloric acid was stirred at -10 to -5° C. in an ice-acetone bath as a solution of 1.29 g (18.7 mmol) of sodium nitrite in 7.5 mL of water was added dropwise over about 15 minutes. Stirring was continued at this temperature for an additional 30 minutes. Next, a small amount of insoluble solid was removed by filtration into a cold receiving flask. The filtrate was then added dropwise over 10-15 minutes to a solution of 20.3 g (90 mmol) of stannous chloride dihydrate in 14.5 mL of concentrated hydrochloric acid stirred under nitrogen in an ice-acetone bath. The addition was carried out at such a rate that the internal temperature remained at about -5° C. A gummy material separated during the addition. After completion of the addition, stirring was continued at -10 to -5° C. for 1 hour. The aqueous phase was decanted, and the residual gum was dissolved in 250 mL of ethyl acetate. The ethyl acetate solution was treated cautiously with 250 mL of saturated aqueous sodium bicarbonate solution and shaken in a separatory funnel. The ethyl acetate layer was washed with 50 mL of saturated aqueous sodium chloride solution. The entire mixture was filtered before separation of the phases. The ethyl acetate phase was dried over magnesium sulfate, filtered, and concentrated in vacuo at room temperature to yield 2.59 g (65%) of an oil. 500 MHz 1H NMR (CDCl3) was consistent with the assigned structure and indicated that only minor impurities were present.

[Compound]

Name

stannous chloride dihydrate

Quantity

20.3 g

Type

reactant

Reaction Step Two

Name

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:15])([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.[N:16]([O-])=O.[Na+]>Cl.O>[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:14])([CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:7]=1)[NH2:16] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.725 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C=C1)C(C(=O)OCC)(C)C

|

|

Name

|

|

|

Quantity

|

1.29 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

7.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

stannous chloride dihydrate

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

14.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over about 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Next, a small amount of insoluble solid was removed by filtration into a cold receiving flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred under nitrogen in an ice-acetone bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained at about -5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A gummy material separated during the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued at -10 to -5° C. for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was decanted

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residual gum was dissolved in 250 mL of ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ethyl acetate solution was treated cautiously with 250 mL of saturated aqueous sodium bicarbonate solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken in a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethyl acetate layer was washed with 50 mL of saturated aqueous sodium chloride solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The entire mixture was filtered before separation of the phases

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethyl acetate phase was dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo at room temperature

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(N)C1=CC=C(C=C1)C(C(=O)OCC)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.59 g | |

| YIELD: PERCENTYIELD | 65% | |

| YIELD: CALCULATEDPERCENTYIELD | 64.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |